Homoisopentenyldiphosphate
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Overview
Description
Homoisopentenyldiphosphate is a chemical compound that plays a crucial role in the biosynthesis of isoprenoids, which are essential for various biological functions. Isoprenoids are the largest group of natural products and are involved in numerous biochemical processes, including the synthesis of hormones, pigments, and vitamins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homoisopentenyldiphosphate can be synthesized through the mevalonate pathway or the deoxyxylulose 5-phosphate (DXP) pathway. The mevalonate pathway involves the condensation of acetyl-CoA to form mevalonic acid, which is then converted to isopentenyl diphosphate (IPP) and subsequently to this compound . The DXP pathway, on the other hand, starts with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate, which is then converted to IPP and subsequently to this compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of bacteria or yeast. These microorganisms are engineered to overexpress the enzymes involved in the mevalonate or DXP pathways, leading to the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Homoisopentenyldiphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different isoprenoid derivatives.
Reduction: It can be reduced to form simpler isoprenoid compounds.
Substitution: It can undergo substitution reactions to form various functionalized isoprenoids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various isoprenoid derivatives such as farnesyl diphosphate, geranylgeranyl diphosphate, and squalene .
Scientific Research Applications
Homoisopentenyldiphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various isoprenoid compounds.
Biology: It plays a crucial role in the biosynthesis of essential biomolecules such as cholesterol, steroid hormones, and vitamins.
Medicine: It is involved in the production of drugs that target isoprenoid biosynthesis pathways, such as statins used for lowering cholesterol levels.
Industry: It is used in the production of biofuels, fragrances, and flavoring agents
Mechanism of Action
Homoisopentenyldiphosphate exerts its effects by participating in the isoprenoid biosynthesis pathway. It is converted to dimethylallyl diphosphate (DMAPP) by the enzyme isopentenyl diphosphate isomerase. DMAPP then serves as a building block for the synthesis of various isoprenoids. The molecular targets involved in this pathway include enzymes such as farnesyl diphosphate synthase and geranylgeranyl diphosphate synthase .
Comparison with Similar Compounds
Homoisopentenyldiphosphate is similar to other isoprenoid intermediates such as:
Isopentenyl diphosphate (IPP): The immediate precursor in the isoprenoid biosynthesis pathway.
Dimethylallyl diphosphate (DMAPP): The isomer of IPP and a direct precursor for various isoprenoids.
Farnesyl diphosphate (FPP): A downstream product in the pathway that serves as a precursor for squalene and other isoprenoids .
This compound is unique in its specific role and position within the isoprenoid biosynthesis pathway, making it a critical intermediate for the production of a wide range of biologically important compounds.
Properties
Molecular Formula |
C6H11O7P2-2 |
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Molecular Weight |
257.09 g/mol |
InChI |
InChI=1S/C6H13O7P2/c1-3-6(2)4-5-12-15(10,11)13-14(7,8)9/h3H,4-5H2,1-2H3,(H,7,8)(H,10,11)/p-2/b6-3- |
InChI Key |
KXIPPHAPWCACNT-UTCJRWHESA-L |
Isomeric SMILES |
C/C=C(/C)\CCOP(=O)([O-])OP(=O)([O-])[O] |
Canonical SMILES |
CC=C(C)CCOP(=O)([O-])OP(=O)([O-])[O] |
Origin of Product |
United States |
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